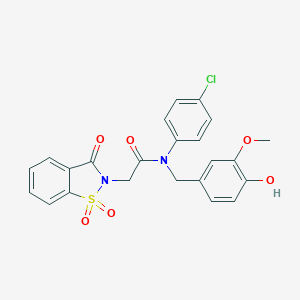
N-(1,2-dihydroacenaphthylen-5-yl)-2-(4-oxoquinazolin-3(4H)-yl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(1,2-dihydroacenaphthylen-5-yl)-2-(4-oxoquinazolin-3(4H)-yl)acetamide, also known as DAAO inhibitor, is a chemical compound used in scientific research to study the mechanism of action of D-amino acid oxidase (DAAO). DAAO is an enzyme that catalyzes the oxidative deamination of D-amino acids, which are important in regulating neurotransmission in the central nervous system. DAAO inhibitors have been found to have potential therapeutic applications in treating neurological disorders such as schizophrenia and Alzheimer's disease.
作用機序
N-(1,2-dihydroacenaphthylen-5-yl)-2-(4-oxoquinazolin-3(4H)-yl)acetamide acts as a competitive inhibitor of this compound, binding to the active site of the enzyme and preventing the oxidation of D-amino acids. This leads to an increase in the levels of D-amino acids in the brain, which can have potential therapeutic effects in treating neurological disorders.
Biochemical and physiological effects:
The biochemical and physiological effects of this compound have been extensively studied in vitro and in vivo. In vitro studies have shown that the compound is a potent inhibitor of this compound, with high selectivity and low toxicity. In vivo studies have shown that the compound can increase the levels of D-amino acids in the brain, leading to potential therapeutic effects in treating neurological disorders.
実験室実験の利点と制限
The advantages of using N-(1,2-dihydroacenaphthylen-5-yl)-2-(4-oxoquinazolin-3(4H)-yl)acetamide in lab experiments include its high potency and selectivity as a this compound inhibitor, as well as its low toxicity. However, the compound has limitations in terms of its solubility and stability, which can affect its efficacy in experiments.
将来の方向性
There are several future directions for research on N-(1,2-dihydroacenaphthylen-5-yl)-2-(4-oxoquinazolin-3(4H)-yl)acetamide. One direction is to further optimize the synthesis method to improve the yield and purity of the compound. Another direction is to study the potential therapeutic applications of this compound inhibitors in treating neurological disorders such as schizophrenia and Alzheimer's disease. Additionally, further research is needed to understand the mechanism of action of this compound inhibitors and their effects on neurotransmission in the central nervous system.
合成法
The synthesis of N-(1,2-dihydroacenaphthylen-5-yl)-2-(4-oxoquinazolin-3(4H)-yl)acetamide involves a multi-step process that includes the condensation of 2-(4-oxoquinazolin-3(4H)-yl)acetic acid with 1,2-dihydroacenaphthylene in the presence of a coupling agent, followed by the addition of an amine to the resulting intermediate to form the final product. The synthesis method has been optimized to yield high purity and high yield of the compound.
科学的研究の応用
N-(1,2-dihydroacenaphthylen-5-yl)-2-(4-oxoquinazolin-3(4H)-yl)acetamide has been extensively used in scientific research to study the mechanism of action of this compound. This compound plays an important role in regulating the levels of D-amino acids in the brain, which are involved in neurotransmission. By inhibiting this compound, the levels of D-amino acids can be increased, leading to potential therapeutic applications in treating neurological disorders such as schizophrenia and Alzheimer's disease.
特性
分子式 |
C22H17N3O2 |
|---|---|
分子量 |
355.4 g/mol |
IUPAC名 |
N-(1,2-dihydroacenaphthylen-5-yl)-2-(4-oxoquinazolin-3-yl)acetamide |
InChI |
InChI=1S/C22H17N3O2/c26-20(12-25-13-23-18-7-2-1-5-17(18)22(25)27)24-19-11-10-15-9-8-14-4-3-6-16(19)21(14)15/h1-7,10-11,13H,8-9,12H2,(H,24,26) |
InChIキー |
RKVVDPAGYNFWLN-UHFFFAOYSA-N |
SMILES |
C1CC2=CC=CC3=C(C=CC1=C23)NC(=O)CN4C=NC5=CC=CC=C5C4=O |
正規SMILES |
C1CC2=CC=C(C3=CC=CC1=C23)NC(=O)CN4C=NC5=CC=CC=C5C4=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![ethyl 2-{[3-(1,1-dioxido-3-oxo-1,2-benzothiazol-2(3H)-yl)propanoyl]amino}-4,5-dimethylthiophene-3-carboxylate](/img/structure/B278674.png)
![4-[(1,1-Dioxido-1,2-benzisothiazol-3-yl)amino]phenyl 2-thiophenecarboxylate](/img/structure/B278676.png)
![3-[(1,1-Dioxido-1,2-benzisothiazol-3-yl)amino]phenyl 4-[(dimethylamino)sulfonyl]benzoate](/img/structure/B278677.png)
![2-[(1,1-dioxo-1,2-benzothiazol-3-yl)amino]ethyl 4-(dimethylsulfamoyl)benzoate](/img/structure/B278679.png)
![N-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-1,2-benzothiazol-3-amine 1,1-dioxide](/img/structure/B278682.png)
![4-(dimethylsulfamoyl)-N-[2-[(1,1-dioxo-1,2-benzothiazol-3-yl)amino]ethyl]benzamide](/img/structure/B278683.png)
![2-(4-Oxo-4H-quinazolin-3-yl)-N-(5-propyl-[1,3,4]thiadiazol-2-yl)-acetamide](/img/structure/B278685.png)
![ethyl 4-{[3-(4-oxoquinazolin-3(4H)-yl)propanoyl]amino}benzoate](/img/structure/B278692.png)

![Ethyl 2-{[(5-oxo-1-phenylpyrrolidin-3-yl)carbonyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B278695.png)
![2-{[(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)acetyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B278696.png)
![ethyl 5-ethyl-2-{[3-(4-oxoquinazolin-3(4H)-yl)propanoyl]amino}thiophene-3-carboxylate](/img/structure/B278697.png)

